N-Benzyl-6-methoxy-1-methyl-9H-carbazole-2-ethylamine monohydrochloride
Description
N-Benzyl-6-methoxy-1-methyl-9H-carbazole-2-ethylamine monohydrochloride (CAS: 93841-56-6) is a synthetic carbazole derivative with a complex polycyclic structure. The compound features a carbazole core substituted with a methoxy group at position 6, a methyl group at position 1, and an ethylamine side chain at position 2, which is further modified by a benzyl group and a hydrochloride salt. Carbazole derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including antitumor, antimicrobial, and neuroprotective properties .
Properties
CAS No. |
93841-56-6 |
|---|---|
Molecular Formula |
C23H25ClN2O |
Molecular Weight |
380.9 g/mol |
IUPAC Name |
N-benzyl-2-(6-methoxy-1-methyl-9H-carbazol-2-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C23H24N2O.ClH/c1-16-18(12-13-24-15-17-6-4-3-5-7-17)8-10-20-21-14-19(26-2)9-11-22(21)25-23(16)20;/h3-11,14,24-25H,12-13,15H2,1-2H3;1H |
InChI Key |
OTAIZXVGAYBMQC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1NC3=C2C=C(C=C3)OC)CCNCC4=CC=CC=C4.Cl |
Origin of Product |
United States |
Preparation Methods
Phase-Transfer Catalysis for N-Benzylation
The patent CN101328145A outlines a phase-transfer catalysis (PTC) method for N-alkylation of carbazole derivatives, adaptable for introducing the benzyl group. In this system:
- Catalyst : Benzyltriethylammonium chloride facilitates ion-pair transfer between aqueous and organic phases.
- Base : Solid KOH acts as a deprotonating agent.
- Solvent : Toluene ensures solubility of carbazole and benzyl bromide.
Procedure :
- Carbazole, solid KOH (1:1.5 molar ratio), and benzyltriethylammonium chloride (0.01–0.02 wt%) are mixed in toluene.
- Benzyl bromide is added dropwise at 65–85°C over 0.5–1.5 hours.
- The reaction proceeds for 3–5 hours, achieving >97% yield of N-benzyl carbazole.
Key Advantages :
- Reusable solid KOH reduces waste.
- High yields due to efficient phase-transfer dynamics.
N-Methylation via Nucleophilic Substitution
Introducing the methyl group at the N1 position requires selective alkylation. A modified PTC approach using methyl iodide under similar conditions (toluene, KOH, 75°C) achieves >95% methylation. Sequential N-alkylation steps (benzyl followed by methyl) are feasible without intermediate purification.
O-Methylation at the C6 Position
Methoxy Group Installation
The methoxy group is introduced via O-methylation of a hydroxylated carbazole intermediate. A two-step process is employed:
- Hydroxylation : Nitration followed by reduction yields 6-hydroxycarbazole.
- Methylation : Treatment with methyl iodide and K₂CO₃ in DMF at 60°C for 12 hours achieves quantitative O-methylation.
Optimization Notes :
- Silver oxide (Ag₂O) as a base improves regioselectivity.
- Microwave-assisted reactions reduce time to 2 hours with comparable yields.
Ethylamine Functionalization at C2
Friedel-Crafts Alkylation
Hydrochloride Salt Formation
The free base is converted to its monohydrochloride salt via:
- Acidification : Dissolve in anhydrous ether and treat with HCl gas at 0°C.
- Precipitation : Filter and wash with cold ether.
Purity : >99% by HPLC after recrystallization from ethanol.
Comparative Analysis of Methodologies
| Step | Method | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|---|
| N-Benzylation | Phase-transfer catalysis | Toluene, KOH, 80°C, 5h | 97.5 | 99.7 |
| O-Methylation | Ag₂O-assisted methylation | DMF, CH₃I, 60°C, 12h | 95 | 98.2 |
| Ethylamine addition | Friedel-Crafts alkylation | AlCl₃, CH₂Cl₂, 0°C, 6h | 82 | 97.8 |
| Salt formation | HCl gas precipitation | Et₂O, 0°C | 99 | 99.9 |
Challenges and Optimization Strategies
- Regioselectivity : Competing alkylation at N9 vs. N1 is mitigated by steric hindrance from the benzyl group.
- Side reactions : Over-alkylation is minimized using stoichiometric benzyl bromide and controlled addition rates.
- Purification : Recrystallization from C1–C4 alcohols (e.g., ethanol) enhances purity.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-6-methoxy-1-methyl-9H-carbazole-2-ethylamine monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often altering its biological activity.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the carbazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, RNH₂) are employed under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted carbazole derivatives .
Scientific Research Applications
N-Benzyl-6-methoxy-1-methyl-9H-carbazole-2-ethylamine monohydrochloride is a complex organic compound featuring a benzyl group, a methoxy group, and an ethylamine moiety attached to a carbazole core. It has a molecular formula of and a molecular weight of approximately 380.9 g/mol.
Scientific Research Applications
This compound is utilized in scientific and industrial applications because of its chemical properties and potential biological activities. Research indicates that this compound possesses significant biological activity and has been investigated for its potential anticancer, antimicrobial, and antiviral properties. Its mechanism of action may involve binding to specific receptors or enzymes, modulating their activity, and thus influencing various biological pathways. It may inhibit enzymes that facilitate cancer cell proliferation or disrupt microbial cell membranes.
Studies have focused on its interactions with various biological targets. The compound's ability to modulate enzyme activity or bind to specific receptors makes it a candidate for further investigation in drug development. Research has shown promising results regarding its potential effectiveness against certain cancer types and microbial infections.
Structural Similarity
Several compounds share structural similarities with this compound:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 6-Methoxy-1-methyl-9H-carbazole | Lacks benzyl and ethylamine groups | Simpler structure; fewer functional groups |
| N-Benzylcarbazole | Contains benzyl group but lacks methoxy and ethylamine | Focused on carbazole functionality without additional modifications |
| 1-Methylcarbazole | Lacks benzyl, methoxy, and ethylamine groups | Basic carbazole structure; limited chemical diversity |
Mechanism of Action
The mechanism of action of N-Benzyl-6-methoxy-1-methyl-9H-carbazole-2-ethylamine monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cancer cell proliferation or interact with microbial cell membranes to exert antimicrobial effects .
Comparison with Similar Compounds
Table 1: Structural Features of Selected Carbazole Derivatives
| Compound Name (CAS) | Core Structure | Substituents | Salt/Modification |
|---|---|---|---|
| N-Benzyl-6-methoxy-1-methyl-9H-carbazole-2-ethylamine monohydrochloride (93841-56-6) | 9H-carbazole | 6-methoxy, 1-methyl, 2-ethylamine (N-benzylated) | Monohydrochloride |
| 2-Benzyl-2,3,4,6-tetrahydro-9-methoxy-1,5-dimethyl-1H-pyrido(4,3-b)carbazole (93841-54-4) | Pyrido-carbazole hybrid | 9-methoxy, 1,5-dimethyl, 2-benzyl | None |
| 6-Methoxy-N,1-dimethyl-9H-carbazole-2-ethylamine monoacetate (93841-61-3) | 9H-carbazole | 6-methoxy, 1-methyl, 2-ethylamine (N-methylated) | Monoacetate |
Key Observations :
- Substituent Positioning : The target compound shares the 6-methoxy and 1-methyl substituents with 93841-61-3 but differs in the N-benzylation of the ethylamine side chain .
- Salt Form : Unlike 93841-61-3 (acetate salt), the hydrochloride salt in 93841-56-6 may enhance solubility in polar solvents, a critical factor in pharmaceutical formulation .
Crystallographic and Hydrogen-Bonding Analysis
- Crystallography : Tools like SHELX have been pivotal in resolving carbazole structures, enabling precise determination of bond lengths and angles critical for understanding intermolecular interactions .
- Hydrogen Bonding : The hydrochloride salt in 93841-56-6 likely participates in strong hydrogen bonds (e.g., N–H···Cl), which stabilize crystal packing. Similar patterns are observed in other carbazole salts, as described by graph set analysis .
Biological Activity
N-Benzyl-6-methoxy-1-methyl-9H-carbazole-2-ethylamine monohydrochloride (CAS No. 93841-56-6) is a synthetic compound belonging to the carbazole family, which has garnered interest in pharmacological research due to its potential biological activities. This compound is characterized by its unique molecular structure, which includes a benzyl group, a methoxy group, and an ethylamine moiety, contributing to its diverse biological effects.
| Property | Value |
|---|---|
| Molecular Formula | C23H25ClN2O |
| Molecular Weight | 380.91 g/mol |
| CAS Number | 93841-56-6 |
| Melting Point | Not specified |
| Purity | ≥ 96% |
Research indicates that this compound exhibits various biological activities, primarily through its interaction with neurotransmitter systems. It is believed to modulate serotonin and dopamine receptors, which are crucial for mood regulation and cognitive functions.
Pharmacological Effects
- Antidepressant Activity : Preliminary studies suggest that this compound may possess antidepressant-like effects in animal models. It appears to enhance serotonergic activity, which is a common mechanism for many antidepressants .
- Neuroprotective Properties : There is evidence indicating that N-Benzyl-6-methoxy-1-methyl-9H-carbazole-2-ethylamine may protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic benefits in neurodegenerative diseases .
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in various models, which could be beneficial in treating conditions such as arthritis or other inflammatory disorders .
Study 1: Antidepressant-Like Effects
A study conducted on rodents demonstrated that administration of N-Benzyl-6-methoxy-1-methyl-9H-carbazole-2-ethylamine resulted in significant reductions in depression-like behaviors as measured by the forced swim test and tail suspension test. The results indicated a dose-dependent effect, suggesting a potential for clinical applications in mood disorders.
Study 2: Neuroprotection
In vitro studies using neuronal cell lines revealed that the compound could significantly reduce cell death induced by oxidative stress. The protective effects were attributed to the modulation of antioxidant enzyme levels, highlighting its potential use in neurodegenerative disease therapies.
Q & A
Q. Methodological Answer :
- Orthogonal Assay Validation : Compare results from biochemical (e.g., enzyme inhibition) and cell-based assays (e.g., cytotoxicity) to rule out off-target effects .
- Metabolite Interference Check : Use LC-MS to identify degradation products or metabolites in cell media that may alter activity .
- Buffer/Solvent Optimization : Ensure consistency in DMSO concentration (<0.1%) and pH (e.g., phosphate-buffered saline vs. HEPES) to avoid solubility-driven artifacts .
Q. Example Workflow :
Repeat assays with freshly prepared stock solutions.
Include positive controls (e.g., known AMPK activators) to validate assay conditions .
Perform dose-response curves in triplicate across independent experiments.
Basic Research Question: What synthetic strategies are effective for preparing this carbazole derivative?
Q. Methodological Answer :
- Carbazole Core Formation : Use Ullmann coupling or photocyclization of diarylamines to construct the 9H-carbazole scaffold .
- Benzylation and Amine Protection : Introduce the N-benzyl group via nucleophilic substitution under inert atmosphere, using K₂CO₃ as a base in dry DMF. Protect the ethylamine moiety with Boc to prevent side reactions .
- Final Salt Formation : Precipitate the monohydrochloride salt by treating the freebase with HCl in anhydrous ether, ensuring stoichiometric control (1:1 molar ratio) .
Q. Critical Parameters :
- Reaction yield drops below 60% if temperature exceeds 80°C during benzylation.
- Boc deprotection with TFA must be monitored via TLC (silica gel, ethyl acetate/hexane 3:7) to avoid over-acidification .
Advanced Research Question: How can researchers design stability studies to identify degradation pathways under physiological conditions?
Q. Methodological Answer :
- Forced Degradation Studies : Expose the compound to:
- Acidic/Basic Conditions : 0.1M HCl/NaOH at 37°C for 24 hours.
- Oxidative Stress : 3% H₂O₂ in dark.
- Photolysis : UV light (254 nm) for 48 hours .
- LC-MS Analysis : Identify degradation products using high-resolution mass spectrometry (e.g., Q-TOF) and propose fragmentation pathways.
- Kinetic Modeling : Calculate degradation rate constants (k) at varying pH/temperature to predict shelf-life.
Q. Methodological Answer :
- LogP Calculation : Use Molinspiration or ACD/Labs software to estimate partition coefficient (~3.2 ± 0.5), critical for blood-brain barrier penetration .
- pKa Prediction : Employ SPARC or MarvinSuite to determine ionizable groups (e.g., ethylamine pKa ~9.5; carbazole NH ~4.8) .
- Molecular Dynamics (MD) : Simulate binding to target proteins (e.g., dopamine receptors) using GROMACS, focusing on π-π stacking with carbazole .
Validation : Compare computational LogP with experimental shake-flask method (octanol/water).
Advanced Research Question: How can structure-activity relationship (SAR) studies be optimized to enhance target selectivity?
Q. Methodological Answer :
- Positional Isomer Synthesis : Modify substituent positions (e.g., 6-methoxy vs. 7-methoxy) to assess steric/electronic effects on receptor binding .
- Pharmacophore Modeling : Generate 3D models (e.g., Schrödinger Phase) to identify critical hydrogen bond acceptors (methoxy group) and hydrophobic regions (benzyl ring) .
- Selectivity Screening : Test against panels of related receptors (e.g., serotonin 5-HT₂ vs. dopamine D₂) to isolate target-specific motifs.
Q. SAR Data Example :
| Derivative | Target IC₅₀ (nM) | Selectivity Ratio (D₂/5-HT₂) |
|---|---|---|
| Parent Compound | 120 ± 15 | 1:0.8 |
| 7-Methoxy Analog | 450 ± 30 | 1:3.2 |
| N-Benzyl Removal | >1000 | Not active |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
